Di-o-tolylamine

Übersicht

Beschreibung

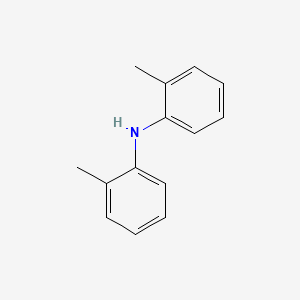

Di-o-tolylamine, also known as 2-methyl-N-(2-methylphenyl)aniline, is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where two methyl groups are substituted at the ortho positions of the benzene ring. This compound is known for its applications in various chemical processes and industries .

Wirkmechanismus

Target of Action

Di-o-tolylamine is a chemical compound with the molecular formula C14H15N

Biochemical Pathways

It is known that many compounds with similar structures can interact with various biochemical pathways, influencing cellular processes such as dna replication, rna transcription, protein synthesis, and post-translational modification

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

Understanding these effects is crucial for determining the therapeutic potential of a compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, physical activity, exposure to pollutants, and even socioeconomic status can impact the effectiveness of a compound . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Di-o-tolylamine can be synthesized through several methods. One common synthetic route involves the reaction of o-toluidine with o-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced through a continuous process involving the rectification of crude ortho toluidine. The process includes removing light components through a light component removing tower and separating ortho toluidine and meta-toluenediamine through a product tower .

Analyse Chemischer Reaktionen

Types of Reactions

Di-o-tolylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone imines.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.

Major Products Formed

Oxidation: Quinone imines

Reduction: Dihydro derivatives

Substitution: Nitro and sulfonic acid derivatives

Wissenschaftliche Forschungsanwendungen

Di-o-tolylamine has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

Biology: It serves as a reagent in biochemical assays.

Medicine: It is investigated for its potential antimicrobial and antifungal properties.

Industry: It is utilized as a stabilizer in polymers and as a corrosion inhibitor in metalworking fluids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Di-p-tolylamine: Similar structure but with para-substituted methyl groups.

N-phenyl-o-toluidine: Similar structure with one phenyl and one o-tolyl group.

N,N’-dimethyl-o-toluidine: Contains two methyl groups on the nitrogen atom.

Uniqueness

Di-o-tolylamine is unique due to its ortho-substituted methyl groups, which influence its reactivity and steric properties. This makes it distinct from its para-substituted analogs like di-p-tolylamine .

Biologische Aktivität

Di-o-tolylamine, a diarylamine compound with the chemical formula CHN, has garnered attention in various fields of research due to its potential biological activities and applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its two o-tolyl groups attached to an amine functional group. The compound is typically synthesized through palladium-catalyzed coupling reactions, which facilitate the formation of C-N bonds. The synthesis can yield high purity and yield rates, making it suitable for further biological exploration .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound could inhibit bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the effects of this compound on human cancer cell lines. In vitro studies showed that this compound induced apoptosis in various cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC values were determined, indicating that this compound has a promising potential as an anticancer agent.

| Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| A549 | 20 | Cell cycle arrest |

The mechanism by which this compound exerts its biological effects appears to be multifaceted. It has been proposed that the compound interacts with cellular signaling pathways involved in apoptosis and cell proliferation. Specifically, it may modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to an increase in apoptotic cell death in cancer cells .

Study on Anticancer Activity

A notable case study involved the administration of this compound to mice bearing tumor xenografts. The study reported a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound, confirming its potential as a therapeutic agent against cancer .

Organocatalytic Applications

In addition to its biological activities, this compound has been explored as an organocatalyst in organic synthesis. Research demonstrated that it could effectively catalyze reactions such as the Suzuki coupling under mild conditions, showcasing its versatility beyond biological applications .

Eigenschaften

IUPAC Name |

2-methyl-N-(2-methylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONYVCKUEUULQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210693 | |

| Record name | Benzenamine, 2-methyl-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-00-5 | |

| Record name | Benzenamine, 2-methyl-N-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-methyl-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.